molecular formula C21H14N4O2 B10866402 14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10866402
M. Wt: 354.4 g/mol
InChI Key: IOLXOSZCIWGPRE-UHFFFAOYSA-N
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Description

14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique fusion of multiple ring systems, including furyl, benzochromene, and triazolopyrimidine moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclocondensation of β-carbonyl-substituted benzochromenes with appropriate triazole precursors under reflux conditions in acetic acid . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring systems, facilitated by reagents like sodium hydride or lithium diisopropylamide.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, forming additional fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium, platinum, and various acids and bases. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of ring systems, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H14N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(furan-2-yl)-6-methyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene

InChI

InChI=1S/C21H14N4O2/c1-12-23-20-19-18(15-7-4-10-26-15)17-14-6-3-2-5-13(14)8-9-16(17)27-21(19)22-11-25(20)24-12/h2-11,18H,1H3

InChI Key

IOLXOSZCIWGPRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NC3=C(C2=N1)C(C4=C(O3)C=CC5=CC=CC=C54)C6=CC=CO6

Origin of Product

United States

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